Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
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Overview
Description
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and its ability to disrupt hydrogen-bonding networks in biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium dihydrogen phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the complete transfer of the proton from the acid to the base, forming the ionic liquid. The reaction can be represented as follows:
[ \text{(HOCH}_2\text{CH}_2\text{)}_3\text{N} + \text{H}_3\text{PO}_4 \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_3\text{NH}+\text{H}_2\text{PO}_4- ]
Industrial Production Methods
In industrial settings, the production of this compound may involve working in the absence of solvents and at moderate temperatures to minimize impurities derived from the decomposition of reactants. This method ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tris(2-hydroxyethyl)ammonium dihydrogen phosphate exerts its effects involves the disruption of hydrogen-bonding networks. This disruption is due to the compound’s ability to form strong hydrogen bonds with other molecules, thereby interfering with the existing hydrogen-bonding interactions. The molecular targets and pathways involved in this process include various biopolymers and other hydrogen-bonded systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tris(2-hydroxyethyl)ammonium dihydrogen phosphate include:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific anion, dihydrogen phosphate, which imparts unique properties such as enhanced thermal stability and specific interactions with biopolymers .
Properties
CAS No. |
97489-46-8 |
---|---|
Molecular Formula |
C6H18NO7P |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI Key |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Related CAS |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Origin of Product |
United States |
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